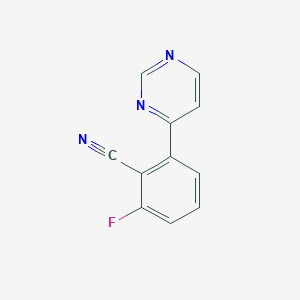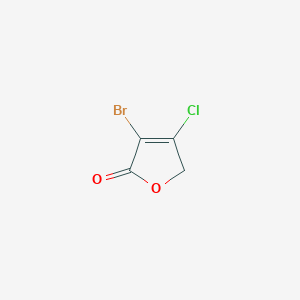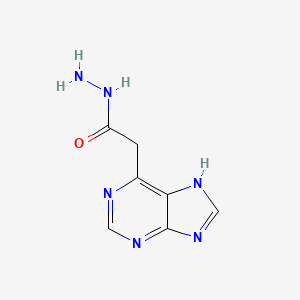
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a fluorine atom at the 2-position and a pyrimidin-4-yl group at the 6-position of the benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile typically involves the introduction of the fluorine atom and the pyrimidin-4-yl group onto the benzonitrile core. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzonitrile ring. This can be followed by the coupling of the pyrimidin-4-yl group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The pyrimidin-4-yl group can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate in solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(pyrimidin-4-yl)benzonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives synthesized from this compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-(pyridin-4-yl)benzonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-(pyrimidin-4-yl)benzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-Fluoro-6-(pyrimidin-4-yl)benzonitrile is unique due to the presence of both the fluorine atom and the pyrimidin-4-yl group, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with specific biological activities and material properties .
Propiedades
Fórmula molecular |
C11H6FN3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
2-fluoro-6-pyrimidin-4-ylbenzonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-2-8(9(10)6-13)11-4-5-14-7-15-11/h1-5,7H |
Clave InChI |
AQTQBUPFZJEKJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C#N)C2=NC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)


![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)






![6-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903096.png)

